molecular formula C10H15NOS B10842043 2-N-Hydroxyamino-1-(4-methylthiophenyl)propane

2-N-Hydroxyamino-1-(4-methylthiophenyl)propane

Cat. No.: B10842043
M. Wt: 197.30 g/mol
InChI Key: WSDWYDJPBFHVDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Hydroxyamino-1-(4-methylthiophenyl)propane typically involves the reaction of 4-methylthiophenyl derivatives with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels required for research and application .

Chemical Reactions Analysis

Types of Reactions

2-N-Hydroxyamino-1-(4-methylthiophenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted phenylpropane derivatives. These products are often analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

2-N-Hydroxyamino-1-(4-methylthiophenyl)propane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in modulating serotonin levels, which has implications in understanding neurological disorders.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to serotonin imbalance.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-Hydroxyamino-1-(4-methylthiophenyl)propane involves its interaction with serotonin transporters in the central nervous system. It plays a key role in regulating the availability of serotonin to other receptors, thereby influencing serotonergic signaling pathways. This regulation is crucial for maintaining normal neurological functions and has implications in the treatment of various psychiatric and neurological disorders .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

N-[1-(4-methylsulfanylphenyl)propan-2-yl]hydroxylamine

InChI

InChI=1S/C10H15NOS/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,8,11-12H,7H2,1-2H3

InChI Key

WSDWYDJPBFHVDU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)SC)NO

Origin of Product

United States

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